

Spectroscopic Profile of Fmoc-Asp-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Asp-OH*

Cat. No.: *B1174217*

[Get Quote](#)

Authored for researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for $\text{Na-}(9\text{-Fluorenylmethyloxycarbonyl})\text{-L-aspartic acid}$ (**Fmoc-Asp-OH**). This document collates critical data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting them in a structured format for ease of reference and comparison. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.

Introduction

Fmoc-Asp-OH is a pivotal building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in the development of peptide-based therapeutics and research tools. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino function allows for a robust and versatile strategy for peptide chain elongation. A thorough understanding of its spectroscopic characteristics is paramount for identity confirmation, purity assessment, and in-process monitoring during synthesis. This guide aims to be a central repository for the essential spectroscopic data of **Fmoc-Asp-OH**.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and Mass Spectrometry data for **Fmoc-Asp-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR spectra of **Fmoc-Asp-OH** provide a unique fingerprint of its molecular structure.

Table 1: ^1H NMR Spectroscopic Data for **Fmoc-Asp-OH**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.77	d	2H, Aromatic (Fmoc)
~7.59	d	2H, Aromatic (Fmoc)
~7.40	t	2H, Aromatic (Fmoc)
~7.31	t	2H, Aromatic (Fmoc)
~4.60	m	1H, α -CH
~4.35	d	2H, CH_2 (Fmoc)
~4.22	t	1H, CH (Fmoc)
~2.90	dd	1H, β - CH_2
~2.75	dd	1H, β - CH_2

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, t = triplet, dd = doublet of doublets, m = multiplet.

Table 2: ^{13}C NMR Spectroscopic Data for **Fmoc-Asp-OH**

Chemical Shift (δ) ppm	Assignment
~173	C=O (Carboxylic Acid, β -COOH)
~171	C=O (Carboxylic Acid, α -COOH)
~156	C=O (Urethane)
~144	Aromatic (Fmoc, Quaternary)
~141	Aromatic (Fmoc, Quaternary)
~128	Aromatic (Fmoc)
~127	Aromatic (Fmoc)
~125	Aromatic (Fmoc)
~120	Aromatic (Fmoc)
~67	CH ₂ (Fmoc)
~51	α -CH
~47	CH (Fmoc)
~37	β -CH ₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **Fmoc-Asp-OH** is characterized by absorption bands corresponding to its carboxylic acid, amide (urethane), and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for **Fmoc-Asp-OH**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
~3300	Medium	N-H stretch (Urethane)
3100 - 3000	Medium	C-H stretch (Aromatic)
3000 - 2850	Medium	C-H stretch (Aliphatic)
~1740 - 1700	Strong	C=O stretch (Carboxylic Acid)
~1690	Strong	C=O stretch (Urethane)
1600 - 1450	Medium-Strong	C=C stretch (Aromatic)

Note: The IR spectrum of solid samples can be obtained using KBr pellet or ATR techniques.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. The molecular formula of **Fmoc-Asp-OH** is C₁₉H₁₇NO₆, with a molecular weight of 355.35 g/mol [\[2\]](#)

Table 4: Mass Spectrometry Data for **Fmoc-Asp-OH**

Ion	Calculated m/z
[M+H] ⁺	356.11
[M+Na] ⁺	378.09
[M-H] ⁻	354.10

Note: M represents the molecular ion. The observed m/z values may vary slightly depending on the instrument and calibration.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A general protocol for acquiring ^1H and ^{13}C NMR spectra of **Fmoc-Asp-OH** is as follows:

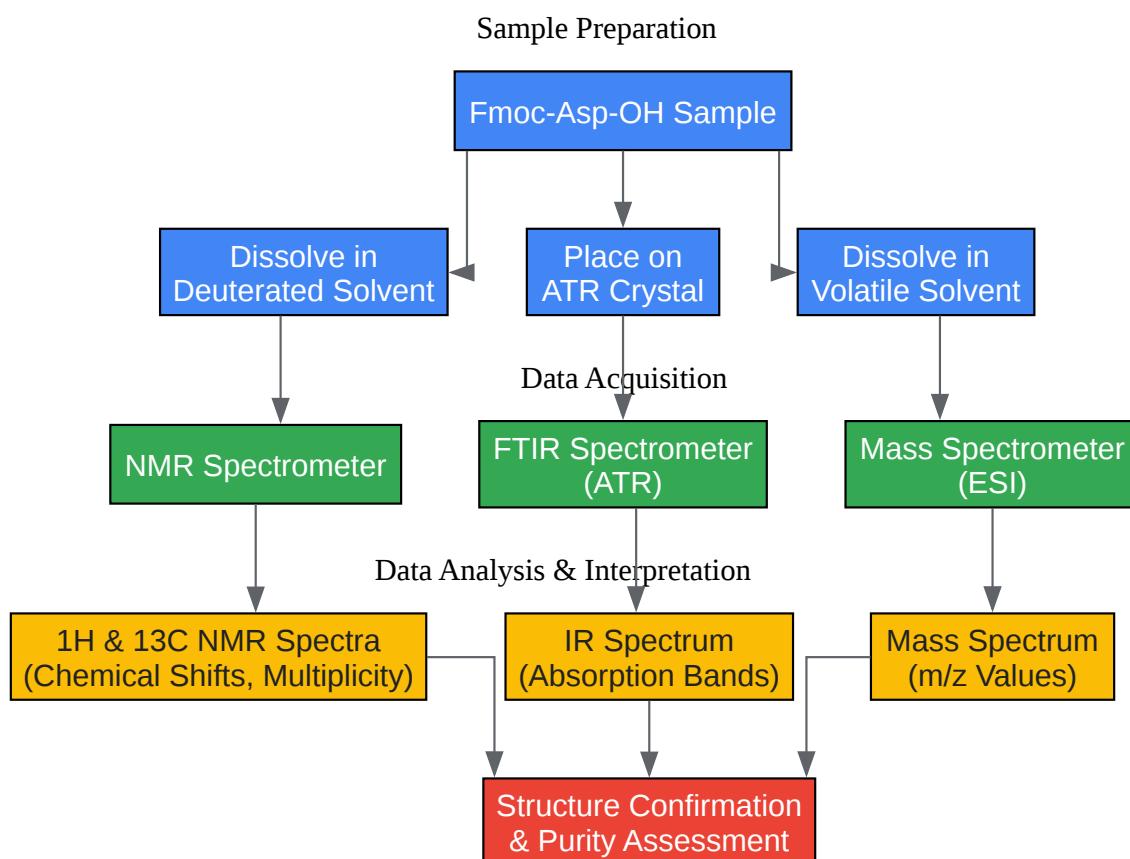
- Sample Preparation: Dissolve 5-10 mg of **Fmoc-Asp-OH** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or MeOD) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.
 - Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the solvent peak.
- Data Processing: Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like **Fmoc-Asp-OH** is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: Place a small amount of the solid **Fmoc-Asp-OH** sample directly onto the ATR crystal.
- Instrument Setup:
 - Use an FTIR spectrometer equipped with an ATR accessory.
 - Collect a background spectrum of the empty ATR crystal.
- Spectrum Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)


A general protocol for obtaining an electrospray ionization (ESI) mass spectrum of **Fmoc-Asp-OH** is as follows:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. To promote ionization, a small amount of formic acid can be added for positive ion mode, or a weak base like ammonium hydroxide for negative ion mode.
- Instrument Setup:
 - Use a mass spectrometer equipped with an ESI source.
 - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition:

- Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the analyte.
- Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500).
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks ($[M+H]^+$, $[M+Na]^+$, etc.) and any significant fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for obtaining and analyzing the spectroscopic data for **Fmoc-Asp-OH**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis of **Fmoc-Asp-OH**.

This guide provides a foundational set of spectroscopic data and protocols for **Fmoc-Asp-OH**. Researchers are encouraged to use this information as a reference for their work in peptide synthesis and related fields. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data, which can be further optimized based on the specific instrumentation and experimental conditions available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Fmoc-Asp-OH: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1174217#spectroscopic-data-for-fmoc-asp-oh-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com